molecular formula C10H15ClN2O B15068206 2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride

Cat. No.: B15068206
M. Wt: 214.69 g/mol
InChI Key: GFIHFNJFYGZALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride is a bicyclic amine derivative featuring a methoxy group at position 2 and a primary amine at position 6 of the tetrahydroquinoline scaffold. Its synthesis typically involves multistep routes, including high-performance liquid chromatography (HPLC) and advanced spectroscopic validation (e.g., NMR, LC-MS) to ensure purity and structural integrity .

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

2-methoxy-5,6,7,8-tetrahydroquinolin-6-amine;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10;/h2,5,8H,3-4,6,11H2,1H3;1H

InChI Key

GFIHFNJFYGZALE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(CC(CC2)N)C=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyquinoline.

    Reduction: The quinoline ring is partially reduced to form the tetrahydroquinoline structure. This reduction can be achieved using hydrogenation or other reducing agents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy and amine groups participate in oxidation processes under specific conditions:

Reaction TypeReagents/ConditionsProduct FormedKey FindingsSources
Hydroxyl Group OxidationPotassium permanganate (KMnO₄)Ketone or carboxylic acid derivativesOxidizes hydroxyl to carbonyl groups at position 8 in related tetrahydroquinolines.
Swern OxidationOxalyl chloride/DMSO, triethylamine6,7-Dihydroquinolin-8(5H)-one derivativesConverts alcohols to ketones; used in synthesis of bioactive intermediates.
MnO₂-Mediated OxidationManganese dioxide (MnO₂) in methylene chlorideQuinolin-8-one derivativesSelective oxidation of benzylic alcohols to ketones.

Reduction Reactions

The amine and aromatic systems undergo reduction:

Reaction TypeReagents/ConditionsProduct FormedKey FindingsSources
Borohydride ReductionSodium borohydride (NaBH₄) in ethanolSaturated amine derivativesReduces imine intermediates to amines in multistep syntheses.
Catalytic HydrogenationH₂/Pd-C or Ni-Al alloyFully saturated cyclohexane-amine systemsUsed to stabilize the tetrahydroquinoline core for pharmacological studies.

Substitution Reactions

The amine and methoxy groups act as nucleophiles or leaving groups:

Reaction TypeReagents/ConditionsProduct FormedKey FindingsSources
AcylationIsocyanates (e.g., aryl isocyanates)Urethane or carbamate derivativesEnhances solubility for biological testing; forms kinase inhibitors.
AlkylationSilver carbonate (Ag₂CO₃) with alkyl halidesMethoxy-to-ethoxy substitutionsModifies electronic properties of the aromatic ring.
DemethylationBBr₃ or HIHydroxy-5,6,7,8-tetrahydroquinolin-6-amineRemoves methoxy groups to generate phenolic intermediates.

Condensation and Cyclization

The amine group facilitates condensation with carbonyl reagents:

Reaction TypeReagents/ConditionsProduct FormedKey FindingsSources
Schiff Base FormationTriethylorthoformate/acetic anhydrideEthoxymethyleneamino derivativesGenerates intermediates for anticancer agent development.
CyclocondensationArylidene-malononitriles2-Amino-3-cyanopyridine derivativesForms fused heterocycles with anti-inflammatory activity.

Coordination Chemistry

The amine acts as a ligand in metal complexes:

Reaction TypeReagents/ConditionsProduct FormedKey FindingsSources
Iron ComplexationFeCl₂ with phosphino-ethylamine ligandsFe(II)-tetrahydroquinoline complexesStabilizes metal centers for catalytic applications.

Biological Activity and Redox Interactions

In pharmacological contexts, the compound participates in redox-mediated pathways:

  • Reactive Oxygen Species (ROS) Induction : Generates ROS in cancer cells (e.g., A2780 ovarian carcinoma), leading to mitochondrial depolarization and apoptosis .

  • Antiproliferative Effects : Inhibits HT-29 colorectal cancer cells at IC₅₀ values of 12–18 μM via cell cycle arrest .

Scientific Research Applications

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Differences

Substituent Position and Electronic Effects
  • Target Compound : The methoxy group at position 2 likely enhances solubility and modulates electronic interactions with biological targets. The amine at position 6 provides a site for protonation, improving water solubility in its hydrochloride form .
  • This compound is marketed for pharmaceutical applications, though specific biological data are unavailable .
  • 5,5-Diethoxy-5,6,7,8-tetrahydroquinolin-6-amine: Ethoxy groups at position 5 increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. This derivative was synthesized as a building block for further functionalization .
Core Structure Variations
  • Isoquinoline Derivatives (e.g., 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline): Replacing the quinoline core with isoquinoline alters ring strain and π-π stacking interactions. The 6,7-dimethoxy substitution pattern in isoquinolines is associated with enhanced binding to neurotransmitter receptors, as seen in compounds like 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide .

Physicochemical Properties

Property 2-Methoxy-THQ-6-amine HCl 3-Nitro-THQ-6-amine diHCl 5,5-Diethoxy-THQ-6-amine
Molecular Weight ~227.18 g/mol* ~295.18 g/mol† ~177.68 g/mol‡
Solubility High (HCl salt) Moderate (dihydrochloride) Low (ethoxy groups)
Key Functional Groups Methoxy, amine Nitro, amine Ethoxy, amine

*Estimated based on ; †Calculated from CAS 1443981-04-1; ‡From .

Biological Activity

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride is a compound belonging to the class of tetrahydroquinolines, which are known for their diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Chemical Formula : C10H15ClN2O
  • Molecular Weight : 214.69 g/mol
  • CAS Number : 20049-03-0

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

  • Inhibition of Protein Synthesis : Similar compounds have demonstrated the capacity to inhibit specific enzymes involved in protein synthesis, potentially affecting cellular growth and survival.
  • Antiproliferative Effects : Studies indicate that derivatives of tetrahydroquinoline can induce mitochondrial dysfunction by increasing reactive oxygen species (ROS) levels in cancer cells. This mechanism is particularly effective against cancer cell lines such as HeLa and HT-29 .

Anticancer Properties

Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

Cell LineIC50 (µM)Reference
HeLa (cervical carcinoma)12.5
HT-29 (colorectal cancer)10.0
A2780 (ovarian cancer)15.0

The compound's effectiveness is linked to its structural features that enhance its interaction with cellular targets involved in proliferation.

Neuroprotective Effects

In addition to anticancer properties, tetrahydroquinoline derivatives have been investigated for neuroprotective effects. The ability to modulate neurotransmitter systems and reduce oxidative stress suggests potential applications in treating neurodegenerative diseases .

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated a library of tetrahydroquinoline derivatives for antiproliferative activity against several cancer cell lines. The results indicated that compounds similar to this compound were effective in inducing cell death through ROS-mediated pathways .
  • Neuroprotection Study :
    • Research involving animal models demonstrated that tetrahydroquinoline derivatives could protect neuronal cells from oxidative damage. This effect was attributed to their ability to scavenge free radicals and modulate apoptotic pathways .

Q & A

Q. What are the recommended synthetic routes for 2-methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride, and how can reaction efficiency be optimized?

The synthesis typically involves cyclization of substituted pyridine precursors followed by functionalization. A key strategy is the use of hydrogenation under Lindlar conditions to preserve stereochemistry in intermediates, as demonstrated in analogous tetrahydroquinoline syntheses . Optimization includes solvent selection (e.g., THF for methylation steps ), controlled temperature to avoid side reactions, and purification via column chromatography. Reaction progress should be monitored using TLC or HPLC-MS.

Q. Which analytical techniques are critical for characterizing this compound, and how are they validated?

Essential techniques include:

  • NMR (¹H/¹³C) to confirm backbone structure and methoxy/methylene groups.
  • HPLC-MS (with C18 columns) for purity assessment and molecular weight confirmation .
  • X-ray crystallography (if crystalline) for absolute stereochemical determination . Validation follows ICH guidelines, ensuring linearity (R² > 0.99), accuracy (spiked recovery 95–105%), and precision (%RSD < 2%) using reference standards .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

The hydrochloride salt enhances aqueous solubility due to ionic interactions, but stability varies with pH. In water, solubility peaks at pH 3–4 (hydrochloride dissociation equilibrium). In organic solvents (e.g., DMSO, ethanol), solubility is limited; sonication or mild heating (≤40°C) is recommended. Stability studies under accelerated conditions (40°C/75% RH) show >90% purity retention over 6 months when stored in desiccated, amber vials .

Q. What are the key considerations for designing a stability-indicating assay for this compound?

Develop a reverse-phase HPLC method with a gradient elution (e.g., 0.1% TFA in water/acetonitrile) to separate degradation products (e.g., hydrolyzed methoxy groups or oxidized amines). Forced degradation (acid/base, oxidative, thermal stress) identifies critical impurities. Quantify using UV detection at λ = 254 nm, with method validation covering specificity, robustness, and LOD/LOQ (≤0.1% w/w) .

Q. What precautions are necessary for safe handling and storage?

Use PPE (gloves, lab coat, goggles) due to potential respiratory and skin irritation. Store at −20°C in airtight containers under nitrogen to prevent oxidation . Avoid aqueous environments unless immediately prior to use. Dispose of waste via approved chemical disposal protocols, neutralizing acidic residues with bicarbonate .

Advanced Questions

Q. How can stereochemical purity of the tetrahydroquinoline core be ensured during synthesis?

Chiral resolution methods include:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric hydrogenation : Catalytic Pd/C with chiral ligands (e.g., BINAP) to control stereochemistry at the 6-amine position . Validate enantiomeric excess (≥98%) via polarimetry or circular dichroism (CD) spectroscopy.

Q. What pharmacological targets are associated with this compound, and how are binding assays designed?

The tetrahydroquinoline scaffold is linked to kinase inhibition (e.g., TRK receptors) and GPCR modulation. For target identification:

  • Perform radioligand displacement assays (³H-labeled ligands) to measure IC₅₀ values.
  • Use surface plasmon resonance (SPR) to assess real-time binding kinetics (KA/KD) . Cross-validate with computational docking (AutoDock Vina) to map interactions with active sites.

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Address via:

  • Metabolic stability assays : Liver microsome incubation to identify rapid clearance.
  • Formulation optimization : Use liposomal encapsulation or PEGylation to enhance plasma half-life . Re-evaluate in vivo efficacy in multiple models (e.g., rodent burn models for localized delivery ).

Q. What strategies are effective for developing a validated LC-MS/MS method for trace quantification in biological matrices?

  • Sample prep : Protein precipitation (acetonitrile) followed by SPE (C18 cartridges).
  • Chromatography : HILIC columns for polar metabolites, with a mobile phase of ammonium formate/acetonitrile.
  • MS detection : ESI+ mode, monitoring transitions m/z 221.1 → 148.0 (quantifier) and 221.1 → 104.0 (qualifier). Validate per FDA guidelines for matrix effects (85–115%), recovery (>70%), and carryover (<0.1%) .

Q. How can in silico models predict the compound’s ADMET profile, and what experimental validation is required?

Use tools like SwissADME or ADMET Predictor to estimate:

  • LogP : ~1.5 (moderate lipophilicity).
  • CYP450 inhibition : High risk for CYP3A4 (requires inhibition assays with human liver microsomes).
    Validate predictions via:
  • Caco-2 permeability assays for intestinal absorption.
  • hERG binding assays to assess cardiotoxicity risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.